Dimethyl 5-(4-chlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Dimethyl 5-(4-chlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo-thiazole core. Key structural attributes include:
- 2-Oxo group on the thiazole ring, which may influence electronic properties and reactivity.
This compound belongs to a broader class of pyrrolo[1,2-c][1,3]thiazole derivatives, which are of interest in medicinal chemistry and materials science due to their diverse functionalization and biological activity .
Properties
IUPAC Name |
dimethyl 5-(4-chlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJTWOOJOLTKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-(4-chlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound suggests various pharmacological properties due to the presence of the thiazole and pyrrole moieties, which are known for their diverse biological effects.
Chemical Structure and Properties
- Chemical Formula : C16H14ClN2O5S
- Molecular Weight : 378.81 g/mol
- CAS Number : 337920-93-1
The compound features a complex structure that includes a chlorophenyl group and two carboxylate moieties, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolo-thiazole compounds can possess significant antimicrobial properties. The presence of the chlorophenyl group enhances the interaction with microbial targets, potentially leading to increased efficacy against various pathogens.
- Antiparasitic Effects : Similar compounds have demonstrated activity against protozoan parasites. For instance, interactions with enzymes such as Leishmania major pteridine reductase 1 (Lm-PTR1) have been documented, where the compound exhibits strong binding affinity and inhibitory effects on parasite viability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways of pathogens.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of target enzymes through hydrophobic interactions and hydrogen bonding. This binding disrupts normal enzymatic function, leading to reduced viability of pathogens.
- Cellular Effects : In vitro studies have indicated that this compound can induce apoptosis in certain cell lines by activating specific cellular pathways associated with stress responses.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |
| Antiparasitic Activity | Significant reduction in Leishmania viability through enzyme inhibition mechanisms. |
| Cytotoxicity | Induced apoptosis in cancer cell lines at micromolar concentrations. |
Case Study: Antiparasitic Activity
In a study focusing on Leishmania species, this compound was tested for its ability to inhibit Lm-PTR1. The results indicated a potent inhibitory effect with an IC50 value in the low micromolar range, suggesting strong potential as an antiparasitic agent.
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
- Chlorine vs. Fluorine: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and enhanced lipophilicity compared to the 4-fluorophenyl analog .
- Methyl vs.
- Dioxo vs. Mono-oxo: The 2,2-dioxo derivative () exhibits a fully oxidized thiazole ring, which may reduce aromaticity and increase polarity compared to the mono-oxo target compound .
Pharmacokinetic Implications
- Ester vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
